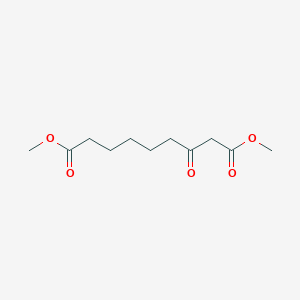
Dimethyl 3-oxononanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-oxononanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of nonanedioic acid, featuring a ketone functional group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 3-oxononanedioate can be synthesized through several methods. One common approach involves the esterification of 3-oxononanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nonanedioic acid derivatives.
Reduction: 3-hydroxy nonanedioic acid dimethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl 3-oxononanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release nonanedioic acid and methanol, which can further participate in metabolic pathways. The ketone group can also engage in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Diethyl 3-oxononanedioate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 3-oxoglutarate: Another diester with a ketone group, but with a shorter carbon chain.
Propiedades
Número CAS |
113994-78-8 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
dimethyl 3-oxononanedioate |
InChI |
InChI=1S/C11H18O5/c1-15-10(13)7-5-3-4-6-9(12)8-11(14)16-2/h3-8H2,1-2H3 |
Clave InChI |
JTDZYVMVYNRDKL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


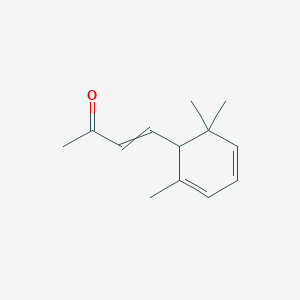
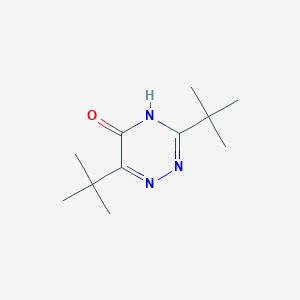


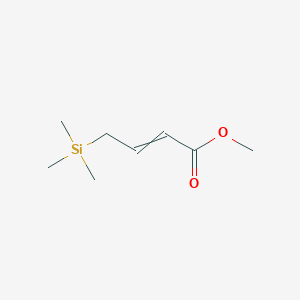
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
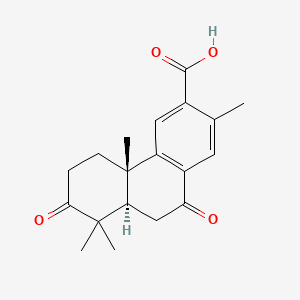

![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
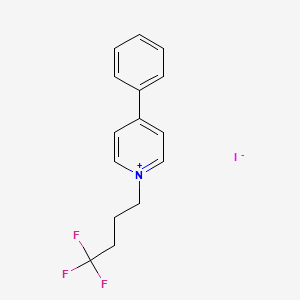
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
